molecular formula C9H5BrF2O B13468134 1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro-

1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro-

Cat. No.: B13468134
M. Wt: 247.04 g/mol
InChI Key: RCQNKMQXRDEYHA-UHFFFAOYSA-N
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Description

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This specific compound is characterized by the presence of bromine and two fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the radical bromination of 2,2-difluoro-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted indanones.

    Reduction: Formation of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol.

    Oxidation: Formation of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-carboxylic acid.

Scientific Research Applications

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of bromine and two fluorine atoms, which can significantly influence its reactivity and biological activity compared to other indanone derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2,2-difluoro-3H-inden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-3-1-2-5-4-9(11,12)8(13)7(5)6/h1-3H,4H2

InChI Key

RCQNKMQXRDEYHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)C1(F)F

Origin of Product

United States

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